2-Chloro-6-(difluoromethoxy)benzyl amine
Description
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Properties
IUPAC Name |
[2-chloro-6-(difluoromethoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF2NO/c9-6-2-1-3-7(5(6)4-12)13-8(10)11/h1-3,8H,4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGSSNZLWMVYIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Multi-Technique Approach to the Definitive Structure Elucidation of 2-Chloro-6-(difluoromethoxy)benzyl amine
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The robust and unambiguous determination of a novel chemical entity's structure is the bedrock of all subsequent research and development, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive, multi-technique workflow for the complete structure elucidation of 2-Chloro-6-(difluoromethoxy)benzyl amine (CAS No: 1515925-06-0). As Senior Application Scientists, our goal is not merely to present a series of analytical steps, but to articulate the causal logic behind the chosen sequence of experiments. We demonstrate how a synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy, and Single-Crystal X-ray Crystallography creates a self-validating system, ensuring the highest degree of confidence in the final structural assignment.
Introduction to the Target Compound
This compound is a substituted aromatic amine with significant potential as a versatile building block in organic synthesis.[1] Its molecular structure, containing a reactive primary amine, a sterically hindering ortho-chloro substituent, and an electronically distinct ortho-difluoromethoxy group, makes it an intriguing candidate for the synthesis of complex molecular architectures.[2][3][4] The precise arrangement of these substituents is critical to its reactivity and the properties of its derivatives.
Compound Profile:
The objective of this guide is to establish an authoritative protocol for the unequivocal confirmation of this compound's constitution and connectivity, moving from foundational mass and functional group verification to a detailed atomic-level map.
The Analytical Workflow: A Synergistic and Validating Approach
Caption: Overall workflow for structure elucidation.
Mass Spectrometry (MS): Confirming Molecular Identity
3.1 Rationale The foundational step in characterizing any compound is to confirm its molecular weight and formula. High-Resolution Mass Spectrometry (HRMS) is the ideal starting point because it provides highly accurate mass measurements, allowing for the confident determination of the elemental composition. For this specific molecule, MS is also critical for verifying the presence of the chlorine atom through its characteristic isotopic signature.[7]
3.2 Expected Isotopic Pattern and Fragmentation Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion (M⁺) peak will appear as a doublet.[7][8] The peak corresponding to the molecule containing ³⁵Cl (M⁺) will have an intensity approximately three times greater than the peak for the molecule containing ³⁷Cl (M+2). This 3:1 isotopic pattern is a definitive fingerprint for the presence of a single chlorine atom.
3.3 Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Utilize an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, equipped with an Electrospray Ionization (ESI) source.
-
Acquisition Mode: Operate in positive ion mode to generate the protonated molecule [M+H]⁺.
-
Data Analysis:
-
Identify the m/z values for the [M+H]⁺ and [M+2+H]⁺ peaks.
-
Confirm that the measured mass accuracy is within 5 ppm of the theoretical calculated mass.
-
Verify the ~3:1 intensity ratio of the isotopic peaks.
-
3.4 Data Presentation: Expected HRMS Results
| Ion Species | Theoretical m/z (C₈H₉³⁵ClF₂NO)⁺ | Theoretical m/z (C₈H₉³⁷ClF₂NO)⁺ | Expected Ratio |
| [M+H]⁺ | 208.0362 | 210.0332 | ~3:1 |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
4.1 Rationale Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[9] For this compound, FTIR serves as a crucial validation step to confirm the presence of the primary amine, the aromatic ring, and the various carbon-halogen and carbon-oxygen bonds.
4.2 Expected Absorptions The molecular structure suggests several characteristic vibrational modes. The primary amine is particularly diagnostic, exhibiting two N-H stretching bands.[10] The C-F bonds of the difluoromethoxy group are also expected to produce strong absorptions in the fingerprint region.[11]
4.3 Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Collection: Acquire the sample spectrum over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: Perform an automatic baseline correction and peak picking.
4.4 Data Presentation: Key Expected IR Absorptions
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 3400–3250 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3100–3000 | C-H Stretch | Aromatic Ring |
| 2960–2850 | C-H Stretch | Methylene (-CH₂-) |
| 1600–1450 | C=C Stretch | Aromatic Ring |
| 1250–1000 | C-O Stretch & C-F Stretch | Difluoromethoxy (-OCHF₂) |
| 800–600 | C-Cl Stretch | Aryl Chloride |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity
5.1 Rationale NMR spectroscopy is the most powerful technique for the complete elucidation of the covalent framework of an organic molecule in solution.[12] Through a suite of 1D (¹H, ¹³C, ¹⁹F) and 2D (e.g., COSY, HSQC, HMBC) experiments, it is possible to unambiguously determine the precise connectivity of all atoms, confirming the substitution pattern on the aromatic ring which is the most critical question for this molecule.
5.2 Predicted ¹H, ¹³C, and ¹⁹F NMR Spectra
-
¹H NMR: The spectrum is expected to show distinct signals for the three aromatic protons, the benzylic methylene (CH₂) protons, the primary amine (NH₂) protons, and the unique methoxy proton (OCHF₂). The OCHF₂ proton will characteristically appear as a triplet due to coupling with the two equivalent fluorine atoms (J-coupling).
-
¹³C NMR: Eight distinct carbon signals are expected. The carbon of the OCHF₂ group will appear as a triplet due to one-bond coupling to the two fluorine atoms.
-
¹⁹F NMR: This experiment is essential for confirming the difluoromethoxy group. A single resonance is expected, which will appear as a doublet due to coupling to the single geminal proton.
5.3 2D NMR for Unambiguous Assignment While 1D NMR provides the fundamental pieces, 2D NMR connects them. A Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly decisive here. It reveals long-range (2- and 3-bond) correlations between protons and carbons, allowing us to definitively place the substituents.
Caption: Key HMBC correlations confirming substituent positions.
5.4 Experimental Protocol: Multinuclear NMR
-
Sample Preparation: Dissolve 10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
1D Experiments: Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra.
-
2D Experiments: Acquire gCOSY, gHSQC, and gHMBC spectra to establish ¹H-¹H, ¹H-¹³C (1-bond), and ¹H-¹³C (long-range) correlations, respectively.
-
Data Analysis: Integrate ¹H signals, assign chemical shifts, and analyze coupling constants. Use 2D spectra to build the molecular framework piece by piece, confirming all atomic connections.
5.5 Data Presentation: Predicted NMR Assignments
| Group | ¹H NMR (Predicted ppm, Multiplicity) | ¹³C NMR (Predicted ppm) | Key HMBC Correlations |
| Aromatic CH | 7.2 - 7.5 (m, 3H) | 115 - 135 | Protons correlate to adjacent and ortho/para carbons |
| -CH₂NH₂ | ~3.9 (s, 2H) | ~40 | CH₂ protons to C1, C2, C6 |
| -NH₂ | ~1.7 (br s, 2H) | - | - |
| -OCHF₂ | ~6.6 (t, ¹JHF ≈ 75 Hz, 1H) | ~115 (t, ¹JCF ≈ 240 Hz) | OCHF₂ proton to C6 |
Single-Crystal X-ray Crystallography: The Definitive Confirmation
6.1 Rationale While the combination of MS and NMR provides an exceptionally high degree of confidence in the 2D structure, Single-Crystal X-ray Crystallography provides the ultimate, unambiguous proof.[13][14][15] It determines the precise three-dimensional arrangement of atoms in the solid state, confirming not only the connectivity but also providing exact bond lengths, bond angles, and conformational details.[16]
6.2 The Causality of Crystallization The primary and often most difficult prerequisite for this technique is the growth of a single, high-quality crystal, typically >0.1 mm in all dimensions, free from significant defects.[13] The ability of a compound to form such a crystal is dependent on its intrinsic molecular properties and the experimental conditions.
6.3 Experimental Protocol: Crystal Growth and Data Collection
-
Crystal Growth:
-
Screen various solvents and solvent mixtures (e.g., hexane/ethyl acetate, methanol, isopropanol).
-
Employ slow evaporation techniques. Dissolve the compound to near-saturation in a suitable solvent in a loosely capped vial and allow the solvent to evaporate over several days to weeks at room temperature.
-
-
Crystal Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head.
-
Data Collection:
-
Place the mounted crystal in a diffractometer.
-
Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.
-
Expose the crystal to a monochromatic X-ray beam, rotating it to collect a full sphere of diffraction data.[14]
-
-
Structure Solution and Refinement: Process the diffraction data to generate an electron density map. Fit the known atoms (C, H, Cl, F, N, O) into this map and refine their positions to achieve the final, highly accurate molecular structure.
Summary and Conclusion
References
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Bertini, S., et al. (2014). Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases. Bioorganic & Medicinal Chemistry, 22(6), 1936-1947. [Link]
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Halogenated Organic Compounds | Spectroscopy Online. (2023, September 1). Spectroscopy Online. Retrieved January 27, 2026, from [Link]
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X Ray Crystallography. (n.d.). PubMed Central (PMC). Retrieved January 27, 2026, from [Link]
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The Difluoromethoxy Group: A Lynchpin in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a central tenet of modern medicinal chemistry, offering a powerful means to modulate physicochemical and pharmacokinetic properties. Among the arsenal of fluorinated motifs, the difluoromethoxy group (-OCHF₂) has carved out a unique and critical role. It is not merely a metabolic blocker but a nuanced modulator of a molecule's electronic and conformational landscape. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the difluoromethoxy group, from its fundamental properties to its application in marketed pharmaceuticals.
Physicochemical Properties: A Comparative Analysis
The difluoromethoxy group occupies a strategic middle ground between its more common cousins, the methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups. This intermediate nature provides medicinal chemists with a finer tool for tuning molecular properties.
Lipophilicity and Acidity: A Balancing Act
A key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile is its lipophilicity, often expressed as logP. The difluoromethoxy group offers a moderate increase in lipophilicity compared to a methoxy group, without the more pronounced lipophilic character of the trifluoromethoxy group. This allows for a more subtle modulation of a compound's solubility and membrane permeability.
The electron-withdrawing nature of the fluorine atoms also influences the acidity (pKa) of nearby functional groups. This can be strategically employed to optimize the ionization state of a drug at physiological pH, thereby impacting its solubility, permeability, and target engagement.[1]
| Functional Group | Hansch π Parameter | logP (Anisole) | pKa (Phenol) |
| -OCH₃ (Methoxy) | -0.02 | 2.11[2] | 9.98 |
| -OCHF₂ (Difluoromethoxy) | +0.5 to +0.8 | ~2.6 | ~9.2 |
| -OCF₃ (Trifluoromethoxy) | +1.04[3] | 3.15 | 8.73 |
Values for difluoromethoxy are approximate and can vary depending on the molecular context.
A Unique Hydrogen Bond Donor
A defining feature of the difluoromethoxy group is its capacity to act as a hydrogen bond donor.[1] The electron-withdrawing fluorine atoms polarize the C-H bond, enabling it to participate in hydrogen bonding interactions—a characteristic absent in methoxy and trifluoromethoxy groups. This allows the difluoromethoxy group to serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, potentially maintaining or enhancing binding affinity to target proteins while offering improved metabolic stability.[1]
The Role of the Difluoromethoxy Group in Drug Design
The unique physicochemical properties of the difluoromethoxy group translate into several strategic advantages in the optimization of drug candidates.
Enhancing Metabolic Stability
One of the most significant applications of the difluoromethoxy group is to enhance a drug's metabolic stability. The strong carbon-fluorine bonds are more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to the C-H bonds in a methoxy group.[1] This is particularly effective in blocking O-demethylation, a common metabolic pathway that can lead to rapid clearance of a drug.[1] The result is often a longer drug half-life, reduced clearance, and a lower required dose.[1]
Bioisosterism: A Versatile Mimic
The difluoromethoxy group is a versatile bioisostere for several common functional groups:
-
Hydroxyl and Thiol Groups: Its ability to act as a hydrogen bond donor makes it a suitable replacement for these groups, often with the added benefit of improved metabolic stability.[1]
-
Methoxy Group: Replacing a methoxy group with a difluoromethoxy group can effectively block O-demethylation, a common metabolic liability, thereby increasing the drug's half-life.[1]
Modulation of pKa
The inductive electron-withdrawing effect of the fluorine atoms can lower the pKa of nearby acidic or basic centers. This can be a crucial tool for optimizing a drug's ionization state at physiological pH, which in turn influences its solubility, membrane permeability, and interaction with its biological target.[1]
Case Study 1: Pantoprazole - A Proton Pump Inhibitor
Pantoprazole (Protonix®) is a widely used proton pump inhibitor (PPI) for the treatment of gastroesophageal reflux disease (GERD) and other acid-related disorders.[3][4] Its structure features a key difluoromethoxy group on the benzimidazole ring.
Synthesis of Pantoprazole: Incorporating the Difluoromethoxy Moiety
The synthesis of pantoprazole hinges on the preparation of the intermediate 5-(difluoromethoxy)-2-mercaptobenzimidazole.[5][6]
Caption: Synthetic workflow for Pantoprazole.
Pharmacokinetic Profile of Pantoprazole
Pantoprazole is extensively metabolized in the liver, primarily by CYP2C19 and to a lesser extent by CYP3A4.[7][8] The difluoromethoxy group contributes to its metabolic stability, although the primary route of metabolism is demethylation of the pyridine ring.[9] The elimination half-life of pantoprazole is approximately 1-2 hours.[7][10] The pharmacokinetic profile of pantoprazole is linear, and its bioavailability is around 77%.[7][10]
Case Study 2: Fedratinib - A JAK2 Inhibitor
Fedratinib (Inrebic®) is a selective Janus kinase 2 (JAK2) inhibitor approved for the treatment of myelofibrosis.[11] This drug features a difluoromethoxy group on a phenyl ring, which plays a crucial role in its pharmacological profile.
Mechanism of Action: Targeting the JAK-STAT Pathway
Fedratinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway, which is a critical pathway for cell proliferation, differentiation, and immune responses.[9][12] Cytokines and growth factors bind to their receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate gene expression.[5][13] In myelofibrosis, the JAK-STAT pathway is often dysregulated, leading to uncontrolled cell growth. Fedratinib's inhibition of JAK2 helps to normalize this signaling.
Caption: The JAK-STAT signaling pathway and the inhibitory action of Fedratinib.
Pharmacokinetics and Metabolism of Fedratinib
Fedratinib is primarily metabolized by CYP3A4 and to a lesser extent by CYP2C19.[14][15] The presence of the difluoromethoxy group contributes to its overall metabolic profile. The effective half-life of fedratinib is approximately 41 hours, and it is mainly excreted in the feces.[15]
Experimental Protocols
Synthesis: O-Difluoromethylation of Phenols
A common method for introducing the difluoromethoxy group is the O-difluoromethylation of phenols.[1]
Step-by-Step Methodology:
-
Reaction Setup: To a stirred solution of the desired phenol (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base (e.g., cesium carbonate, 2.0 equivalents).
-
Addition of Reagent: Add a difluoromethylating agent, such as sodium chlorodifluoroacetate (2.5 equivalents), to the reaction mixture.
-
Reaction Conditions: Heat the mixture to a specified temperature (e.g., 100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired aryl difluoromethyl ether.
In Vitro Metabolic Stability: Microsomal Stability Assay
This assay measures the rate of disappearance of a test compound when incubated with liver microsomes, which contain a high concentration of CYP enzymes.[16]
Step-by-Step Methodology:
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat), a phosphate buffer (pH 7.4), and the test compound (at a final concentration of, for example, 1 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Initiate the metabolic reaction by adding a solution of NADPH (cofactor for CYP enzymes).
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression line gives the elimination rate constant (k), from which the in vitro half-life (t½ = 0.693/k) can be calculated.
Drug-Drug Interaction Potential: CYP Inhibition Assay
This assay determines the potential of a test compound to inhibit the activity of specific CYP isoforms.
Step-by-Step Methodology:
-
Prepare Incubation Mixtures: Prepare a series of incubation mixtures containing human liver microsomes, a specific CYP isoform probe substrate (a compound known to be metabolized by a single CYP enzyme), and varying concentrations of the test compound.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for a short period.
-
Initiate Reaction: Initiate the reaction by adding NADPH.
-
Incubation: Incubate for a specific time, ensuring the reaction is in the linear range.
-
Quench Reaction: Stop the reaction by adding a cold organic solvent with an internal standard.
-
Sample Processing: Centrifuge the samples to remove precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite from the probe substrate.
-
Data Analysis: Plot the rate of metabolite formation against the concentration of the test compound. The concentration of the test compound that causes 50% inhibition of the enzyme activity is determined as the IC₅₀ value.
Conclusion
The difluoromethoxy group is a powerful and versatile tool in the medicinal chemist's repertoire. Its unique combination of moderate lipophilicity, hydrogen bond donating capability, and enhanced metabolic stability provides a strategic advantage for optimizing the ADME properties and target interactions of drug candidates. As demonstrated by the successful application in drugs like Pantoprazole and Fedratinib, the thoughtful incorporation of the difluoromethoxy group can lead to the development of safer and more effective medicines. A thorough understanding of its properties and synthetic accessibility is therefore essential for any drug discovery and development program.
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On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PubMed Central. (URL: [Link])
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JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. (URL: [Link])
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Federal Drug Administration-approved drugs that contain the difluoromethyl group. - ResearchGate. (URL: [Link])
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Fluorine in Drug Design: A Case Study With Fluoroanisoles - PubMed. (URL: [Link])
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PROTONIX I.V. (pantoprazole sodium) Label - accessdata.fda.gov. (URL: [Link])
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An improved synthesis of 2-mercapto-5-difluoromethoxy-1Hbenzimidazole: An important medicinal intermediate | Semantic Scholar. (URL: [Link])
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JAK/STAT Signaling Pathway - Elabscience. (URL: [Link])
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Clinical Pharmacology of Janus Kinase Inhibitors in Inflammatory Bowel Disease - PMC. (URL: [Link])
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stability enhancement of proton pump inhibitor in stomach: formulation and in vitro evaluation of - SciSpace. (URL: [Link])
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Fluorine-containing drugs approved by the FDA in 2019 - 中国化学会期刊平台. (URL: [Link])
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NCT00237367 | A Study of Rabeprazole and Pantoprazole on Stomach Acid and Esophageal Acid Exposure in Patients With Gastroesophageal Reflux Disease (GERD) and a History of Nighttime Heartburn | ClinicalTrials.gov. (URL: [Link])
- CN103467451A - Preparation method for S-pantoprazole sodium - Google P
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Pantoprazoly Synthesis | PDF | Chemical Substances - Scribd. (URL: [Link])
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Pharm 101: Pantoprazole - LITFL. (URL: [Link])
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On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | ChemRxiv. (URL: [Link])
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (URL: [Link])
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The JAK-STAT canonical signaling pathway. The specific cytokine binds... - ResearchGate. (URL: [Link])
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Mechanism of Action of JAK Inhibitors - YouTube. (URL: [Link])
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Drug Discovery Based on Fluorine-Containing Glycomimetics - MDPI. (URL: [Link])
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Video: The JAK-STAT Signaling Pathway - JoVE. (URL: [Link])
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Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PubMed Central. (URL: [Link])
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An In-Depth Technical Guide to the Physicochemical Properties of Substituted Benzylamines
For Researchers, Scientists, and Drug Development Professionals
Foreword
Substituted benzylamines represent a cornerstone scaffold in modern medicinal chemistry. Their presence in a wide array of clinically successful drugs and bioactive molecules underscores their importance as versatile pharmacophores and key intermediates in drug discovery. The therapeutic efficacy, pharmacokinetic profile, and toxicological properties of these compounds are intrinsically linked to their fundamental physicochemical characteristics. A thorough understanding and strategic manipulation of these properties are therefore paramount for the rational design and optimization of novel drug candidates.
This technical guide, intended for researchers, medicinal chemists, and drug development scientists, provides a comprehensive exploration of the core physicochemical properties of substituted benzylamines. Moving beyond a mere recitation of facts, this document delves into the "why" behind the observed properties, offering insights into the interplay between molecular structure and physicochemical behavior. We will explore the theoretical underpinnings of key parameters, discuss the profound influence of aromatic substitution, and provide detailed, field-proven experimental protocols for their accurate determination.
The Benzylamine Scaffold: A Privileged Structure in Medicinal Chemistry
The benzylamine motif, consisting of a benzyl group attached to an amino functional group, is a recurring feature in a multitude of biologically active compounds. Its prevalence stems from its ability to engage in crucial molecular interactions with biological targets, such as hydrogen bonding and ionic interactions, while the phenyl ring can participate in hydrophobic and π-stacking interactions. Furthermore, the benzylic position offers a convenient point for synthetic modification, allowing for the introduction of diverse substituents to modulate the molecule's properties.
This guide will focus on four key physicochemical properties that are critical for the drug-like character of substituted benzylamines:
-
pKa: The acid dissociation constant, which governs the ionization state of the amine at physiological pH.
-
Lipophilicity (logP/logD): The partitioning of the molecule between a lipid and an aqueous phase, a key determinant of membrane permeability and other ADME properties.
-
Solubility: The extent to which a compound dissolves in a solvent, crucial for formulation and bioavailability.
-
Hydrogen Bonding Capacity: The ability to act as a hydrogen bond donor and/or acceptor, which is fundamental to molecular recognition at the target site.
Understanding and optimizing these properties are fundamental to navigating the complex landscape of drug discovery and development.
Basicity and Ionization State: The Critical Role of pKa
The basicity of the amino group, quantified by its pKa value, is arguably one of the most important physicochemical properties of a benzylamine derivative. The pKa determines the extent of ionization at a given pH, which in turn influences a multitude of properties including solubility, lipophilicity, membrane permeability, and binding to the therapeutic target.
The pKa of benzylamine itself is approximately 9.34, indicating that at physiological pH (around 7.4), it will exist predominantly in its protonated, cationic form (the benzylammonium ion). This ionization is a critical factor in the formation of salt bridges with acidic residues in protein binding pockets.
The Influence of Aromatic Substituents on pKa
The electronic nature of substituents on the benzene ring can significantly alter the electron density on the nitrogen atom, thereby modulating the basicity of the amine. This effect can be rationalized and predicted using the principles of linear free energy relationships, most notably the Hammett equation.
The Hammett equation for the dissociation of a substituted benzylammonium ion can be expressed as:
log(Ka/Ka,H) = ρσ
or in terms of pKa:
pKa = pKa,H - ρσ
where:
-
Ka and pKa are the acid dissociation constant and its negative logarithm for the substituted benzylamine.
-
Ka,H and pKa,H are the corresponding values for the unsubstituted benzylamine.
-
σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent.
-
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.
Electron-donating groups (EDGs) , such as alkyl (-CH3) and alkoxy (-OCH3) groups, increase the electron density on the nitrogen atom. This stabilizes the protonated form, making the amine more basic and thus increasing its pKa.
Electron-withdrawing groups (EWGs) , such as nitro (-NO2) and halo (-Cl, -Br) groups, decrease the electron density on the nitrogen. This destabilizes the protonated form, making the amine less basic and lowering its pKa.
The position of the substituent also plays a crucial role:
-
Para- and Meta-Substituents: The electronic effects are primarily transmitted through a combination of inductive and resonance effects. The Hammett equation provides a good correlation for these positions.
-
Ortho-Substituents: In addition to electronic effects, ortho-substituents can exert steric hindrance and direct through-space interactions with the amino group, which can complicate the prediction of their effect on pKa.
Table 1: pKa Values of Selected Substituted Benzylamines
| Substituent | Position | pKa |
| H | - | 9.34 |
| 4-CH3 | para | 9.53 |
| 4-OCH3 | para | 9.63 |
| 4-Cl | para | 9.14 |
| 4-NO2 | para | 8.60 |
| 3-CH3 | meta | 9.45 |
| 3-OCH3 | meta | 9.25 |
| 3-Cl | meta | 8.98 |
| 3-NO2 | meta | 8.52 |
| 2-CH3 | ortho | 9.38 |
| 2-Cl | ortho | 8.85 |
| 2-NO2 | ortho | 8.25 |
Note: The pKa values presented are approximate and can vary depending on the experimental conditions. The values for substituted benzylamines are illustrative and based on established trends.
Experimental Protocol: Determination of pKa by Potentiometric Titration
Potentiometric titration is a robust and widely used method for the determination of pKa values.
Principle: This method involves the gradual addition of a standardized titrant (an acid or a base) to a solution of the analyte, while monitoring the pH using a calibrated pH electrode. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the point where half of the amine has been neutralized.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of the substituted benzylamine of known concentration (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.
-
Prepare a standardized solution of a strong acid, such as hydrochloric acid (HCl) (e.g., 0.1 M).
-
Prepare a standardized solution of a strong base, such as sodium hydroxide (NaOH) (e.g., 0.1 M).
-
-
Calibration of the pH Meter:
-
Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa of the benzylamine.
-
-
Titration Procedure:
-
Pipette a known volume of the benzylamine solution into a beaker.
-
If the free base is being titrated, add a known excess of the standard HCl solution to fully protonate the amine.
-
Immerse the calibrated pH electrode and a stirrer into the solution.
-
Begin the titration by adding small, precise increments of the standard NaOH solution.
-
After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve.
-
The half-equivalence point occurs at exactly half the volume of the equivalence point.
-
The pH at the half-equivalence point is equal to the pKa of the substituted benzylammonium ion.
-
Diagram 1: Workflow for pKa Determination by Potentiometric Titration
Caption: Workflow for pKa determination.
Lipophilicity: Balancing Permeability and Solubility
Lipophilicity, the "fat-loving" nature of a molecule, is a critical physicochemical property that governs the absorption, distribution, metabolism, and excretion (ADME) of a drug. It is typically quantified by the partition coefficient (logP) or the distribution coefficient (logD).
-
logP: The logarithm of the ratio of the concentration of a neutral compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.
-
logD: The logarithm of the ratio of the concentration of all species of a compound (neutral and ionized) in a non-polar solvent to its concentration in an aqueous solvent at a specific pH. For ionizable compounds like benzylamines, logD is pH-dependent and is a more physiologically relevant parameter.
A delicate balance of lipophilicity is crucial for a successful drug candidate. While sufficient lipophilicity is required for the drug to cross biological membranes, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.
Substituent Effects on Lipophilicity
The introduction of substituents to the benzylamine scaffold can significantly alter its lipophilicity. The contribution of a substituent to the overall logP can be estimated using fragmental methods, where the logP of the molecule is the sum of the contributions of its constituent fragments.
-
Hydrophobic Substituents: Alkyl, aryl, and halo groups generally increase the lipophilicity of the molecule, resulting in a higher logP value.
-
Hydrophilic Substituents: Groups capable of hydrogen bonding, such as hydroxyl (-OH) and amino (-NH2) groups, tend to decrease lipophilicity and lower the logP value.
The position of the substituent can also influence lipophilicity, although to a lesser extent than its intrinsic hydrophobicity.
Table 2: Calculated logP Values of Selected Substituted Benzylamines
| Substituent | Position | Calculated logP |
| H | - | 1.09 |
| 4-CH3 | para | 1.58 |
| 4-OCH3 | para | 1.21 |
| 4-Cl | para | 1.78 |
| 4-NO2 | para | 1.39 |
| 3-CH3 | meta | 1.57 |
| 3-OCH3 | meta | 1.12 |
| 3-Cl | meta | 1.83 |
| 3-NO2 | meta | 1.41 |
| 2-CH3 | ortho | 1.55 |
| 2-Cl | ortho | 1.72 |
| 2-NO2 | ortho | 1.45 |
Note: These are computationally predicted logP values and should be considered as estimates. Experimental determination is recommended for accurate values.
Experimental Protocol: Determination of logP/logD by the Shake-Flask Method
The shake-flask method is the traditional and most reliable method for the experimental determination of logP and logD.
Principle: A known amount of the compound is dissolved in a biphasic system of n-octanol and water (or a buffer of a specific pH for logD). The mixture is shaken until equilibrium is reached, after which the two phases are separated, and the concentration of the compound in each phase is determined.
Step-by-Step Methodology:
-
Preparation of Phases:
-
Pre-saturate n-octanol with water (or buffer) and water (or buffer) with n-octanol by shaking them together for at least 24 hours and then allowing the phases to separate.
-
-
Sample Preparation:
-
Prepare a stock solution of the substituted benzylamine in a suitable solvent (e.g., methanol or DMSO).
-
-
Partitioning:
-
Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous phases in a screw-cap vial.
-
Shake the vial vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Centrifuge the vial to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully withdraw a sample from both the n-octanol and the aqueous phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation:
-
Calculate the partition coefficient (P) or distribution coefficient (D) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
logP = log10(P)
-
logD = log10(D)
-
Diagram 2: Shake-Flask Method for logP/logD Determination
Methodological & Application
Application Note & Protocols: Derivatization of 2-Chloro-6-(difluoromethoxy)benzyl amine for Structure-Activity Relationship Studies
Introduction: The Strategic Importance of 2-Chloro-6-(difluoromethoxy)benzyl amine in Drug Discovery
The pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles is a cornerstone of modern drug discovery. Within this landscape, the this compound scaffold has emerged as a molecule of significant interest. This arises from the unique interplay of its constituent functional groups, each contributing distinct physicochemical properties that can be strategically exploited in the design of new chemical entities.
The primary amine group serves as a versatile synthetic handle, allowing for a wide array of chemical modifications. This enables the systematic exploration of the chemical space around the core scaffold, a fundamental aspect of structure-activity relationship (SAR) studies.[1] The overarching goal of such studies is to elucidate the relationship between the chemical structure of a molecule and its biological activity, thereby guiding the rational design of more potent and selective drug candidates.[2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound. It details robust synthetic protocols for N-acylation, N-alkylation, and reductive amination, explains the scientific rationale behind these derivatization strategies, and provides protocols for the biological evaluation of the synthesized analogues.
Rationale for Derivatization: A Synergistic Interplay of Substituents
The this compound scaffold is particularly amenable to SAR studies due to the distinct electronic and steric properties imparted by its substituents. A thorough understanding of these contributions is crucial for designing a focused library of derivatives with a high probability of yielding insightful SAR data.
The Role of the Difluoromethoxy Group
The difluoromethoxy (-OCHF₂) group is a bioisostere of the more common methoxy group but offers several advantages in medicinal chemistry. Its moderate lipophilicity and enhanced metabolic stability can significantly improve the pharmacokinetic profile of a drug candidate. Furthermore, the polarized C-H bond of the difluoromethoxy group can act as a hydrogen bond donor, a feature not present in its methoxy counterpart, potentially leading to novel and enhanced interactions with biological targets.
The Influence of the Ortho-Chloro Substituent
The presence of a chlorine atom at the ortho position to the benzylamine moiety introduces both steric and electronic effects. Sterically, it can influence the preferred conformation of the molecule, which can be critical for binding to a specific biological target. Electronically, the chlorine atom is an electron-withdrawing group, which can modulate the pKa of the benzylamine and influence its reactivity and binding characteristics.[3] The interplay between the steric bulk and the electronic nature of the ortho-substituent can significantly impact the biological activity of the resulting derivatives.[4]
Structure-Activity Relationship (SAR) Strategy
The derivatization of the primary amine allows for the systematic probing of the chemical space around the core scaffold. By introducing a variety of substituents with different steric, electronic, and lipophilic properties, researchers can gain valuable insights into the key molecular features required for optimal biological activity.
Synthetic Derivatization Strategies and Protocols
The primary amine of this compound is a nucleophilic center that can readily undergo a variety of chemical transformations. The following sections detail robust and versatile protocols for its derivatization via N-acylation, N-alkylation, and reductive amination.
Physicochemical Properties of this compound
A baseline understanding of the physicochemical properties of the starting material is essential for reaction setup, monitoring, and product purification.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈ClF₂NO | [5] |
| Molecular Weight | 207.61 g/mol | [5] |
| Boiling Point | 91-93 °C / 20 mmHg | [6] |
| Density | 1.24 g/mL at 20 °C | [6] |
| pKa (Predicted) | 8.09 ± 0.10 | [6] |
N-Acylation: Introduction of Amide Functionality
N-acylation is a fundamental transformation that introduces an amide bond, which can participate in hydrogen bonding and alter the electronic properties of the molecule. This can be achieved using various acylating agents such as acyl chlorides, acid anhydrides, or by coupling with carboxylic acids.
This protocol describes a general procedure for the N-acylation of this compound with an acyl chloride in the presence of a base.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add TEA or DIPEA (1.2 eq.) to the solution and stir for 10 minutes.
-
Slowly add the acyl chloride (1.1 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-acylated derivative.
N-Alkylation: Introducing Substituents on the Nitrogen Atom
N-alkylation introduces alkyl or substituted alkyl groups to the nitrogen atom, which can modulate the steric bulk, lipophilicity, and basicity of the amine. Direct alkylation with alkyl halides is a common method.
This protocol outlines the mono-alkylation of this compound with an alkyl halide using a mild base.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq.) in ACN or DMF, add K₂CO₃ or Cs₂CO₃ (2.0 eq.).
-
Add the alkyl halide (1.1 eq.) to the suspension.
-
Heat the reaction mixture to 50-80 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between EtOAc and water.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.
Reductive Amination: Formation of Secondary and Tertiary Amines
Reductive amination is a highly versatile and widely used method for the formation of C-N bonds. It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent well-suited for this transformation.[7][8]
This protocol provides a general procedure for the reductive amination of this compound with various aldehydes and ketones.
Materials:
-
This compound
-
Aldehyde or Ketone (1.0-1.2 eq.)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Acetic acid (optional, as a catalyst for less reactive carbonyls)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in anhydrous DCE or THF.
-
If the carbonyl compound is unreactive, a catalytic amount of acetic acid (0.1 eq.) can be added.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution.
-
Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired secondary or tertiary amine.
Visualizing the Derivatization Workflow
The following diagram illustrates the overall workflow for the derivatization of this compound and subsequent SAR analysis.
Figure 1: A schematic representation of the workflow for the derivatization of this compound and subsequent structure-activity relationship (SAR) studies.
Biological Evaluation of Synthesized Derivatives
To establish a meaningful SAR, the synthesized derivatives must be evaluated in relevant biological assays. The choice of assay will depend on the therapeutic target of interest. Benzylamine derivatives have shown activity against a range of targets, including enzymes such as 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3)[9][10] and the bacterial cell division protein FtsZ.[11]
Protocol 4.1: In Vitro Inhibition Assay for 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3)
This protocol provides a general framework for an in vitro assay to screen for inhibitors of 17β-HSD3, an enzyme involved in testosterone biosynthesis and a target for prostate cancer therapy.[12][13]
Materials:
-
Purified recombinant human 17β-HSD3 enzyme
-
Reaction buffer (e.g., 50 mM MES, pH 6.0, 2 mM DTT, 0.1% CHAPS, 10% glycerol)
-
NADPH (cofactor)
-
Substrate: [³H]-Androstenedione
-
Scintillation proximity assay (SPA) beads coated with an antibody specific for testosterone
-
Synthesized derivatives (dissolved in DMSO)
-
96-well microplates
-
Microplate scintillation counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NADPH, and [³H]-Androstenedione in a 96-well plate.
-
Add the synthesized derivatives at various concentrations (typically in a serial dilution) to the wells. Include appropriate positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Initiate the enzymatic reaction by adding the purified 17β-HSD3 enzyme to each well.
-
Incubate the plate at 37 °C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 0.1 N HCl).
-
Add the anti-testosterone SPA beads to each well.
-
Allow the beads to settle and measure the amount of [³H]-testosterone produced using a microplate scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
Protocol 4.2: FtsZ Polymerization Assay
This protocol describes a light scattering assay to screen for compounds that inhibit the polymerization of FtsZ, a key protein in bacterial cell division and a target for novel antibiotics.[14]
Materials:
-
Purified FtsZ protein
-
Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂)
-
GTP (guanosine triphosphate)
-
Synthesized derivatives (dissolved in DMSO)
-
96-well clear-bottom microplate
-
Microplate reader with light scattering detection capabilities (e.g., at 340 nm)
Procedure:
-
In a 96-well plate, add the polymerization buffer and the synthesized derivatives at various concentrations. Include positive (known FtsZ inhibitor) and negative (DMSO vehicle) controls.
-
Add the purified FtsZ protein to each well and incubate for a short period at room temperature.
-
Initiate polymerization by adding a solution of GTP to each well.
-
Immediately begin monitoring the change in light scattering over time using a microplate reader at 340 nm.
-
The increase in light scattering corresponds to FtsZ polymerization. Analyze the data to determine the effect of the compounds on the rate and extent of polymerization.
-
Calculate the percent inhibition of FtsZ polymerization and determine the IC₅₀ values for active compounds.
Data Presentation and Interpretation
The results of the synthetic and biological evaluations should be systematically organized to facilitate SAR analysis. The following tables provide templates for presenting the collected data.
Table 1: Synthetic Yields of this compound Derivatives
| Derivative ID | R Group | Derivatization Method | Yield (%) |
| Parent | H | - | - |
| DA-01 | -C(O)Ph | N-Acylation | |
| DA-02 | -C(O)CH₃ | N-Acylation | |
| DA-03 | -CH₂Ph | N-Alkylation | |
| DA-04 | -CH₃ | N-Alkylation | |
| DA-05 | -CH₂-c-C₃H₅ | Reductive Amination | |
| DA-06 | -CH(CH₃)₂ | Reductive Amination |
Table 2: Biological Activity of this compound Derivatives
| Derivative ID | R Group | 17β-HSD3 IC₅₀ (µM) | FtsZ Polymerization Inhibition IC₅₀ (µM) |
| Parent | H | ||
| DA-01 | -C(O)Ph | ||
| DA-02 | -C(O)CH₃ | ||
| DA-03 | -CH₂Ph | ||
| DA-04 | -CH₃ | ||
| DA-05 | -CH₂-c-C₃H₅ | ||
| DA-06 | -CH(CH₃)₂ |
Conclusion
The derivatization of this compound offers a promising avenue for the discovery of novel therapeutic agents. The synthetic protocols and biological evaluation methods detailed in this application note provide a robust framework for conducting comprehensive SAR studies. By systematically exploring the chemical space around this privileged scaffold, researchers can gain valuable insights into the molecular determinants of biological activity and advance the development of new and improved medicines.
References
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Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]
- Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023). Molecules, 28(4), 1833.
- Azam, F., & Adler, M. J. (2019).
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Chemistry Lectures. (2020, September 10). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination [Video]. YouTube. [Link]
- Day, J. M., Tutill, H. J., Purohit, A., & Reed, M. J. (2021). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules, 26(23), 7189.
- Ma, S., et al. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters, 27(5), 1143-1148.
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Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023). MDPI. Retrieved from [Link]
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Organic Reactions. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
- A one-pot parallel reductive amination of aldehydes with heteroaromatic amines. (2004). Tetrahedron Letters, 45(38), 7137-7140.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7504, Benzylamine. Retrieved from [Link]
- Ameta, R. K., Singh, M., Kitawat, B. S., & Kale, R. K. (2014). An Interaction Study of Chloro and Alkyl Substituted Benzylamine with DPPH through UV Spectrophotometric and Physicochemical Methods at T = (298.15, 303.15 and 308.15) K. Journal of Materials Science and Chemical Engineering, 2(1), 43-51.
- Day, J. M., et al. (2009). The design of novel 17beta-hydroxysteroid dehydrogenase type 3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(10), 2791-2794.
- Krol, E., & Scheffers, D. J. (2013). FtsZ polymerization assays: simple protocols and considerations. Journal of visualized experiments : JoVE, (81), e50844.
- Inhibitors of 17-β-hydroxysteroid dehydrogenase type 3 (17-β-HSD 3). (2009). Drugs of the Future, 34(8), 649.
- Reactivity of hypervalent iodine(III) reagents bearing a benzylamine with sulfenate salts. (2024). Beilstein Journal of Organic Chemistry, 20, 1143-1150.
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An Interaction Study of Chloro and Alkyl Substituted Benzylamine with DPPH. (2014). Scientific Research Publishing. Retrieved from [Link]
- Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate: Dependence of the Reaction Course on the Structural Features of the Substrates and Reaction Conditions. (2021). Molecules, 26(20), 6205.
- Synthesis of 2-Benzazepines from Benzylamines and MBH Adducts Under Rhodium(III) Catalysis via C(sp2)–H Functionalization. (2017). Organic Letters, 19(24), 6650-6653.
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FtsZ Polymerization Assays: Simple Protocols and Considerations. (2013). ResearchGate. Retrieved from [Link]
-
JoVE. (2022, July 4). FtsZ Polymerization Assays: Simple Protocols & Considerations l Protocol Preview [Video]. YouTube. [Link]
-
Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. (2021). Semantic Scholar. Retrieved from [Link]
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ChemSurvival. (2021, February 19). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66648, 2-Chlorobenzylamine. Retrieved from [Link]
- Identification of novel functional inhibitors of 17beta-hydroxysteroid dehydrogenase type III (17beta-HSD3). (2005).
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Identification of novel functional inhibitors of 17β-hydroxysteroid dehydrogenase type III (17β-HSD3). (2005). ResearchGate. Retrieved from [Link]
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Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate: Dependence of the Reaction Course on the Structural Features of the Substrates and Reaction Conditions. (2021). ResearchGate. Retrieved from [Link]
-
FtsZ Polymerization Assays: Simple Protocols and Considerations. (2013). University of Groningen research portal. Retrieved from [Link]
- Synthesis of chiral cyclohexanol derived benzylamines and their applications in enantiodiscrimination of optically active analytes by NMR spectroscopy. (2020). New Journal of Chemistry, 44(30), 12895-12903.
- A Polymerization-Associated Structural Switch in FtsZ That Enables Treadmilling of Model Filaments. (2020). mBio, 11(3), e00763-20.
- Dual Non-C1 Synthon Role of CO2 in Controlled Electrochemical Defluorination. (2024). Organic Letters, 26(4), 846-851.
-
Scribd. (n.d.). Reductive Amination With Sodium Triacetoxyborohydride. Retrieved from [Link]
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Frontiers. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. Retrieved from [Link]
- Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases. (2014). Bioorganic & Medicinal Chemistry, 22(6), 1897-1906.
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National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]
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MDPI. (2021). Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate: Dependence of the Reaction Course on the Structural Features of the Substrates and Reaction Conditions. Retrieved from [Link]
- Important of structures activity relationship. (n.d.). LIMU-DR Home.
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Troubleshooting & Optimization
Technical Support Center: Purification of 2-Chloro-6-(difluoromethoxy)benzylamine
Welcome to the technical support center for 2-Chloro-6-(difluoromethoxy)benzylamine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this important synthetic intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and field-proven insights to help you improve the purity of your crude product.
Troubleshooting Guide: Addressing Specific Purification Issues
This section tackles specific problems you might be encountering in your experiments, providing explanations and actionable solutions.
Question 1: My initial purity by HPLC/GC is low, and I see multiple unexpected peaks. What are the likely impurities?
The presence of multiple impurities in crude 2-Chloro-6-(difluoromethoxy)benzylamine often stems from the common synthetic route: the reductive amination of 2-chloro-6-(difluoromethoxy)benzaldehyde. The identity of these impurities is critical for designing an effective purification strategy.
Common Impurities and Their Origins:
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Unreacted Starting Material: The most common impurity is often the starting aldehyde, 2-chloro-6-(difluoromethoxy)benzaldehyde. This occurs when the reductive amination reaction does not go to completion.
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Secondary Amine (Dimer): The newly formed primary amine can react with another molecule of the starting aldehyde to form a secondary amine, N-(2-chloro-6-(difluoromethoxy)benzyl)-2-chloro-6-(difluoromethoxy)benzylamine. This is a common side product in reductive amination.[1][2]
-
Benzyl Alcohol: The reducing agent used in the reaction can directly reduce the starting aldehyde to 2-chloro-6-(difluoromethoxy)benzyl alcohol.
-
Over-alkylation Products: If the nitrogen source is not ammonia, and a primary amine is used, tertiary amines can also be formed.[1]
-
Impurities from Aldehyde Synthesis: The synthesis of the starting aldehyde, likely from 2-chloro-6-(difluoromethoxy)toluene, can introduce impurities that may carry over. For instance, incomplete chlorination or hydrolysis during the aldehyde synthesis can result in residual chlorinated intermediates.[3]
Analytical Approach to Impurity Identification:
A combination of HPLC with mass spectrometry (LC-MS) and NMR spectroscopy is the most effective way to identify these impurities definitively. The expected mass-to-charge ratios (m/z) and characteristic NMR signals for the potential impurities are summarized in the table below.
| Compound | Plausible Origin | Expected [M+H]⁺ | Key ¹H NMR Signals |
| 2-Chloro-6-(difluoromethoxy)benzaldehyde | Unreacted Starting Material | 207.0 | Aldehyde proton (~10 ppm) |
| N-(2-chloro-6-(difluoromethoxy)benzyl)-2-chloro-6-(difluoromethoxy)benzylamine | Dimerization | 398.0 | Complex aromatic and benzylic signals |
| 2-Chloro-6-(difluoromethoxy)benzyl alcohol | Aldehyde Reduction | 209.0 | Benzylic CH₂ protons adjacent to OH |
Question 2: I'm struggling to separate the secondary amine dimer from my desired primary amine. What's the best approach?
The secondary amine dimer is often the most challenging impurity to remove due to its similar polarity and structural resemblance to the product. A multi-step purification strategy is often necessary.
Recommended Purification Strategy:
-
Acid-Base Extraction: This is the first and most crucial step. The primary amine has a different pKa than the secondary amine, which can be exploited. However, a simple single extraction may not be sufficient. A careful, multi-stage extraction is recommended. (See FAQ 1 for a detailed protocol).
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Column Chromatography: If acid-base extraction does not provide the desired purity, silica gel column chromatography is the next logical step. The polarity difference between the primary and secondary amines, although small, can be sufficient for separation with an optimized solvent system.
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Expert Tip: A gradient elution is often more effective than an isocratic one. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent. This will allow for the elution of the less polar secondary amine first, followed by the more polar primary amine.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the purification of 2-Chloro-6-(difluoromethoxy)benzylamine.
FAQ 1: What is the most effective general protocol for purifying crude 2-Chloro-6-(difluoromethoxy)benzylamine?
A robust purification protocol for primary amines like 2-Chloro-6-(difluoromethoxy)benzylamine involves a systematic approach combining acid-base extraction and, if necessary, column chromatography or recrystallization.
Step-by-Step General Purification Protocol:
-
Initial Work-up: After the reaction is complete, quench the reaction mixture carefully (e.g., with water or a mild acid, depending on the reducing agent used).
-
Solvent Extraction: Extract the crude product into an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acid-Base Extraction:
-
Wash the organic layer with a dilute acidic solution (e.g., 1M HCl). This will protonate the primary and any secondary amine impurities, transferring them to the aqueous layer as their ammonium salts.[4] Neutral impurities, such as the benzyl alcohol byproduct, will remain in the organic layer.
-
Separate the aqueous layer containing the protonated amines.
-
Wash the aqueous layer with a fresh portion of organic solvent to remove any remaining neutral impurities.
-
Carefully basify the aqueous layer with a base (e.g., 2M NaOH) to a pH of >10 to deprotonate the ammonium salts and regenerate the free amines.
-
Extract the free amines back into an organic solvent (e.g., DCM).
-
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified amine.
-
Further Purification (if required): If the product is still not pure, consider column chromatography or recrystallization of the free base or a salt form (e.g., hydrochloride salt).
Logical Flow for Purification:
Sources
Optimizing reaction conditions (temperature, solvent, catalyst) for N-alkylation
Welcome to the technical support center for N-alkylation reaction optimization. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of how to troubleshoot and refine your reaction conditions. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that researchers commonly encounter.
Part 1: General Troubleshooting - "My N-Alkylation reaction has a low yield or is not working."
This is the most common and frustrating issue. A low or zero yield can stem from multiple factors, often interconnected. Let's break down the diagnostic process.
Q1: I've set up my N-alkylation reaction, but after several hours (or days), TLC/LC-MS analysis shows mostly unreacted starting material. What are the first things I should check?
A1: When a reaction stalls or fails to initiate, it's crucial to revisit the fundamentals before making drastic changes to the conditions.[1][2] The issue often lies in the reaction setup or the inherent reactivity of your substrates.
Core Causality: For a bimolecular nucleophilic substitution (SN2) reaction, which is the common mechanism for N-alkylation with alkyl halides, the rate is dependent on the concentration and reactivity of both the nucleophile (the amine) and the electrophile (the alkylating agent).[3] If either is compromised, the reaction will fail.
Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for stalled N-alkylation reactions.
Detailed Checklist & Actionable Advice:
-
Purity of Reactants:
-
Amine: Is your amine pure? Amines can oxidize over time. Was it stored correctly? The presence of impurities can inhibit the reaction.
-
Alkylating Agent: Alkyl halides can degrade. Alkyl iodides are particularly light-sensitive. Ensure the agent is fresh or was purified before use.
-
Solvent & Base: Are your solvents anhydrous? Water can interfere with many bases, especially strong ones like NaH. Ensure your base is not expired or degraded.[1]
-
-
Stoichiometry and Addition:
-
Equivalents: Have you calculated the molar equivalents correctly? For simple alkylations, at least one equivalent of base is needed to neutralize the acid formed (e.g., HBr from an alkyl bromide), which would otherwise protonate and deactivate the starting amine.[4]
-
Slow Addition: Adding the alkylating agent slowly can sometimes prevent initial side reactions that consume the reagent.[5]
-
-
Fundamental Conditions:
-
Base Strength: The chosen base might be too weak to deprotonate the amine effectively, especially for less nucleophilic amines like anilines or amides.[6] If you are using a mild base like K₂CO₃ with an aniline and seeing no reaction, you may need to switch to a stronger base like NaH or KOtBu.[6][7]
-
Solubility: Are all reactants, particularly the base, soluble in the chosen solvent? In many cases, especially with inorganic bases like K₂CO₃, the reaction is heterogeneous.[2] In such cases, vigorous stirring is essential. If solubility is a major issue, a different solvent or the addition of a phase-transfer catalyst may be required.[4][8]
-
Part 2: Optimizing Key Reaction Parameters
Once you've confirmed your setup and reagents are sound, the next step is to fine-tune the reaction parameters.
Temperature Control
Q2: My reaction is very slow at room temperature. Can I just heat it indefinitely?
A2: Increasing the temperature is a standard method to increase the reaction rate, but it's a double-edged sword. While it can accelerate the desired N-alkylation, excessive heat can promote undesirable side reactions and reagent decomposition.[5][6]
Causality: Higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions, thus speeding up the reaction. However, it can also provide the activation energy needed for competing pathways, such as elimination (E2) reactions, especially with secondary and tertiary alkyl halides.[3] Furthermore, many organic reagents and solvents, like DMSO, can decompose at high temperatures.[9]
Temperature Optimization Strategy:
-
Start Mild: It is often best to start at room temperature and monitor the reaction.[5]
-
Incremental Increase: If the reaction is slow, increase the temperature in increments (e.g., to 40 °C, then 60 °C, then 80 °C), monitoring for product formation and the appearance of byproducts at each stage.
-
Consider the Solvent's Boiling Point: Do not set the reaction temperature above the boiling point of your solvent unless you are using a sealed vessel designed for high-pressure reactions.
-
Catalyst-Specific Temperatures: Many modern catalytic systems, particularly those using ruthenium or iridium for "borrowing hydrogen" reactions, have specific optimal temperature ranges, often between 100-140 °C.[10][11] However, some newer systems can operate under much milder conditions.[10]
Solvent Selection
Q3: What is the difference between polar protic and polar aprotic solvents, and which should I choose for my SN2 N-alkylation?
A3: The choice of solvent is critical as it directly influences the nucleophilicity of the amine and the stability of the transition state. For a typical SN2 reaction with a charged or neutral nucleophile, a polar aprotic solvent is almost always the superior choice.
Mechanistic Explanation:
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents have O-H or N-H bonds and can form hydrogen bonds. They will solvate the amine nucleophile, creating a "solvent cage" around it. This cage stabilizes the nucleophile, lowering its ground state energy and increasing the activation energy required for it to attack the electrophile, thereby slowing down the SN2 reaction.[12]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, Acetone): These solvents lack O-H or N-H bonds and cannot act as hydrogen bond donors.[12] They can stabilize cations but are poor at solvating anions (or the lone pair of a neutral amine). This leaves the nucleophile "naked" and highly reactive, which significantly accelerates the SN2 reaction rate.[4][5]
| Solvent | Class | Boiling Point (°C) | Dielectric Constant (ε) | Typical Use Case |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | 37.5 | Good general-purpose solvent, easy to remove.[4] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | 36.7 | Excellent solvating power, good for higher temps.[4] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | 46.7 | Very strong solvating power, use with caution at high temps.[5][9] |
| Acetone | Polar Aprotic | 56 | 20.7 | Useful for reactions with highly reactive halides (Finkelstein reaction).[4] |
| Ethanol (EtOH) | Polar Protic | 78 | 24.5 | Generally avoided for SN2 unless amine is used as solvent. |
| Toluene | Non-polar | 111 | 2.4 | Used in some catalyzed reactions or when polarity is undesirable.[6] |
Decision-Making Logic:
Caption: Logic for selecting appropriate solvent and base for N-alkylation.
Catalyst and Base Selection
Q4: When is a catalyst necessary for N-alkylation?
A4: A catalyst is generally required when using less reactive alkylating agents, most notably alcohols. This approach, often called "Borrowing Hydrogen" or "Hydrogen Autotransfer," is a greener alternative to using alkyl halides.[10][13]
Mechanism Insight: In a borrowing hydrogen reaction, a metal catalyst (commonly based on Ru, Ir, Mn, or Pd) temporarily "borrows" hydrogen from the alcohol to oxidize it in situ to an aldehyde or ketone.[10][14][15] The amine then condenses with this carbonyl compound to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen to yield the alkylated amine and water as the only byproduct.[10][13]
Common Catalyst Systems:
-
Ruthenium (Ru) and Iridium (Ir) Complexes: These are the most widely used and effective catalysts for borrowing hydrogen reactions, often featuring pincer or N-heterocyclic carbene (NHC) ligands.[6][10][11]
-
Manganese (Mn) and other Base Metals: More recently, catalysts based on earth-abundant metals like manganese are gaining attention as more sustainable alternatives.[15]
-
Phase Transfer Catalysts (PTC): For reactions between a water-soluble reagent and an organic-soluble reagent (or an insoluble inorganic base), a PTC like tetrabutylammonium bromide (TBAB) can be used.[8][16] It works by shuttling one of the reactants across the phase boundary to facilitate the reaction.
Q5: My reaction is producing a mixture of mono- and di-alkylated products. How can I improve selectivity?
A5: This is the classic problem of over-alkylation . It occurs because the mono-alkylated product is often more nucleophilic than the starting primary amine, making it compete for the remaining alkylating agent.[3][5][7]
Causality: Alkyl groups are electron-donating. When a primary amine (R-NH₂) is alkylated to a secondary amine (R₂-NH), the second R group further increases the electron density on the nitrogen atom, making it a stronger nucleophile than the starting material.
Strategies to Promote Mono-alkylation:
-
Adjust Stoichiometry: Use a large excess of the starting amine relative to the alkylating agent.[5] This increases the statistical probability that the alkylating agent will encounter a molecule of the starting amine before it encounters a molecule of the product.
-
Slow Addition: Add the alkylating agent dropwise to the reaction mixture. This maintains a low instantaneous concentration of the electrophile, minimizing the chance for the product to react further.[5]
-
Lower the Temperature: As over-alkylation is a subsequent reaction, lowering the temperature can sometimes slow it down more significantly than the initial desired reaction, improving selectivity.[7]
-
Use a Bulky Alkylating Agent: If the electrophile is sterically hindered, it will be more difficult for it to react with the already bulkier secondary amine product.[7]
-
Protecting Group Strategy: For valuable or complex amines, consider using a protecting group. For example, form a sulfonamide, perform the alkylation, and then deprotect. This adds steps but offers excellent control.
Caption: The kinetic basis of over-alkylation in N-alkylation reactions.
Part 3: Standard Operating Protocols
Protocol 1: General Procedure for SN2 N-Alkylation of an Amine with an Alkyl Halide
This protocol provides a general starting point. Molar equivalents, solvent, base, and temperature should be optimized based on the specific substrates.
-
Setup: To a clean, oven-dried round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq.) and the chosen base (e.g., K₂CO₃, 1.5 - 2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Solvent Addition: Add anhydrous solvent (e.g., Acetonitrile, 5-10 mL per mmol of amine) via syringe.
-
Reagent Addition: Begin stirring the suspension/solution. Add the alkyl halide (1.0 - 1.2 eq.) dropwise via syringe over 5-10 minutes.
-
Reaction: Heat the reaction to the desired temperature (e.g., 60 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off any insoluble solids. Quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[1]
Protocol 2: N-Alkylation of an Aniline with an Alcohol via Borrowing Hydrogen Catalysis
This protocol is representative of a Ru- or Ir-catalyzed reaction.
-
Setup: In a glovebox or under a strong flow of inert gas, add the aniline (1.0 eq.), the alcohol (1.2 - 1.5 eq.), a base (e.g., KOtBu, 1.0 eq.), and the catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 1-2 mol%) to a pressure-tolerant vial or flask with a stir bar.
-
Solvent (Optional): Add an anhydrous, high-boiling solvent like toluene if the alcohol is not used as the solvent itself.
-
Reaction: Seal the vessel tightly. Remove from the glovebox and place in a preheated oil bath at the optimal temperature (e.g., 120 °C). Stir vigorously for the required time (typically 12-48 hours).[11]
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., Dichloromethane) and water.
-
Purification: Separate the organic layer. Extract the aqueous layer with the same organic solvent. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
References
- Benchchem. (n.d.). Troubleshooting guide for "2-Ethyloxolan-3-amine" alkylation reactions.
- Leah4sci. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- Sciencemadness.org. (2022). Best Conditions For N-Alkylation?.
- Benchchem. (n.d.). Troubleshooting low yields in the N-alkylation of anilines.
-
Dal Zotto, C., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. National Institutes of Health. Retrieved from [Link]
- Pearson+. (n.d.). Why alkynide alkylation reaction shown below fails to yield the d... | Study Prep.
- Benchchem. (n.d.). "optimizing reaction conditions for N-alkylation of amines".
- The Organic Chemistry Tutor. (2021). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. YouTube.
-
Ghaffari, M. F., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Retrieved from [Link]
-
American Chemical Society. (2026). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]
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ResearchGate. (2025). (PDF) Chapter 7: N-Alkylation by Hydrogen Autotransfer Reactions. Retrieved from [Link]
- Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros.
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Jana, S., et al. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. Retrieved from [Link]
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Nemati, F., et al. (n.d.). N-Dealkylation of Amines. National Institutes of Health. Retrieved from [Link]
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ResearchGate. (2015). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Green Chemistry. Retrieved from [Link]
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ResearchGate. (2025). ChemInform Abstract: N-Alkylation of Imides Using Phase Transfer Catalysts under Solvent-Free Conditions. Retrieved from [Link]
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ChemRxiv. (n.d.). An Overview of Palladium-Catalyzed N-alkylation Reactions. Retrieved from [Link]
-
ResearchGate. (2025). A Study of Solvent Effects on Reaction Rates Using a Microreactor. Retrieved from [Link]
- Jakowska, J., & Kowalski, P. (n.d.). N‐Alkylation of imides using phase transfer catalysts under solvent‐free conditions.
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Beilstein Journals. (n.d.). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Retrieved from [Link]
-
ResearchGate. (2025). Selective Catalytic Hoffmann N-Alkylation of Poor Nucleophilic Amines and Amides with Catalytic Amounts of Alkyl Halides. Retrieved from [Link]
-
Zell, T., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. National Institutes of Health. Retrieved from [Link]
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- 9. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 10. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
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- 15. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. (PDF) N‐Alkylation of imides using phase transfer catalysts under solvent‐free conditions [academia.edu]
Technical Support Center: Preventing Over-Alkylation in Primary Amine Reactions
Welcome to the Technical Support Center for professionals in research, discovery, and drug development. This guide is designed to provide in-depth, practical solutions to a common and often frustrating challenge in organic synthesis: the over-alkylation of primary amines. My aim is to move beyond simple procedural lists and delve into the causative factors behind these experimental outcomes, offering you a robust framework for troubleshooting and optimizing your reactions.
Frequently Asked Questions (FAQs)
Q1: I'm trying to mono-alkylate my primary amine with an alkyl halide, but I'm consistently getting a mixture of secondary, tertiary, and even quaternary ammonium salts. What's going on?
This is the classic problem of over-alkylation, and it's rooted in the electronic properties of the amines themselves. The initial alkylation of a primary amine forms a secondary amine. This secondary amine is often more nucleophilic than the starting primary amine due to the electron-donating nature of the newly added alkyl group.[1][2] Consequently, the secondary amine product can compete with the remaining primary amine for the alkylating agent, leading to the formation of a tertiary amine.[2][3] This tertiary amine, also nucleophilic, can be further alkylated to form a quaternary ammonium salt.[3] This cascade of reactions results in a complex product mixture that can be difficult to separate.[2][4]
This "runaway" reaction is a common frustration for chemists.[2] The direct alkylation of primary amines with alkyl halides is often a low-yielding reaction for the desired mono-alkylated product.[2]
Troubleshooting Guides
Issue 1: My reaction is producing a complex mixture of products, with significant amounts of di- and tri-alkylated species.
Root Cause Analysis: As discussed, the product of the initial alkylation (the secondary amine) is often more reactive than the starting primary amine. This leads to a cascade of alkylation events.
Solutions:
-
Stoichiometric Control: A simple, yet often effective, strategy is to use a large excess of the primary amine relative to the alkylating agent.[5][6] By flooding the reaction with the starting amine, you increase the probability of the alkylating agent reacting with the primary amine rather than the newly formed secondary amine.[5] While this can improve the selectivity for the mono-alkylated product, it can be atom-uneconomical.[7]
-
Reaction Conditions Optimization:
Issue 2: Stoichiometric control is not giving me the desired selectivity, or it's not feasible for my valuable starting materials. What are more robust methods?
When simple adjustments to stoichiometry and conditions are insufficient, more sophisticated synthetic strategies are required.
Solution 1: Reductive Amination
This is a widely used and highly effective alternative to direct alkylation.[2][10] The process involves two key steps that can often be performed in a single pot:
-
Imine Formation: The primary amine is reacted with an aldehyde or ketone to form an imine.
-
Reduction: The resulting imine is then reduced to the desired secondary amine using a selective reducing agent.
The key advantage of this method is that it avoids the formation of over-alkylated products.[10] A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being common choices due to their ability to selectively reduce the imine in the presence of the carbonyl starting material.[10]
Workflow for Reductive Amination:
Caption: The Gabriel synthesis prevents over-alkylation by using a protected amine equivalent.
Solution 3: Use of Protecting Groups
For complex molecules or when other methods are not suitable, the use of a protecting group on the primary amine is a robust strategy. [7]
-
Protection: The primary amine is converted into a less nucleophilic derivative, such as a carbamate (e.g., Boc, Cbz) or a sulfonamide. [11][12]2. Alkylation: The protected amine is then alkylated. Over-alkylation is prevented because the protected nitrogen is significantly less nucleophilic.
-
Deprotection: The protecting group is removed under specific conditions to reveal the desired mono-alkylated secondary amine.
The choice of protecting group is critical and depends on the overall synthetic route and the stability of the molecule to the deprotection conditions. [13]
| Protecting Group | Protection Reagent | Deprotection Conditions |
|---|---|---|
| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc)2O | Strong acid (e.g., TFA) |
| Cbz (Carboxybenzyl) | Benzyl chloroformate | Catalytic hydrogenation |
| Fmoc (9-fluorenylmethyloxycarbonyl) | Fmoc-Cl or Fmoc-OSu | Mild base (e.g., piperidine) |
| Sulfonamides (e.g., Ts, Ns) | Sulfonyl chloride (e.g., TsCl) | Varies (e.g., reducing agents, strong acid) |
Solution 4: Flow Chemistry
For certain applications, continuous flow chemistry can offer advantages in controlling over-alkylation. The precise control over reaction time, temperature, and stoichiometry in a flow reactor can enhance the selectivity for the mono-alkylated product. [7][14]This is particularly beneficial for highly exothermic or fast reactions.
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination
-
Imine Formation:
-
Dissolve the primary amine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane, or methanol).
-
If necessary, add a drying agent (e.g., anhydrous MgSO4 or Na2SO4) to remove the water formed during imine formation.
-
Stir the mixture at room temperature for 1-2 hours, or until imine formation is complete (monitor by TLC or LC-MS).
-
-
Reduction:
-
Cool the reaction mixture in an ice bath.
-
Slowly add the reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.2-1.5 eq.), in portions.
-
Allow the reaction to warm to room temperature and stir for 3-24 hours, or until the reaction is complete.
-
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, if necessary.
-
Protocol 2: General Procedure for Gabriel Synthesis of a Primary Amine
-
Alkylation:
-
To a solution of potassium phthalimide (1.0 eq.) in a polar aprotic solvent (e.g., DMF), add the alkyl halide (1.0-1.1 eq.).
-
Heat the reaction mixture (typically 60-100 °C) and stir for several hours, or until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and pour it into ice water to precipitate the N-alkyl phthalimide.
-
Collect the solid by filtration, wash with water, and dry.
-
-
Hydrazinolysis:
-
Suspend the N-alkyl phthalimide in ethanol or a similar solvent.
-
Add hydrazine hydrate (1.0-1.2 eq.) and reflux the mixture for 1-3 hours.
-
A precipitate of phthalhydrazide will form. Cool the mixture and acidify with dilute HCl.
-
Filter off the phthalhydrazide.
-
Make the filtrate basic with NaOH or KOH and extract the desired primary amine with an organic solvent.
-
Dry the organic extracts, concentrate, and purify the amine as needed.
-
References
-
ACS GCI Pharmaceutical Roundtable. (2026). Avoiding Over-alkylation. Wordpress. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Zaragoza, F. (2020). Alkylation of Amines, Part 2: with Aldehydes and Ketones. YouTube. [Link]
-
Dong, Z., et al. (2021). Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC. [Link]
-
Chemistry LibreTexts. (2023). Gabriel Synthesis. [Link]
-
Zaragoza, F. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Amine alkylation. [Link]
-
Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. [Link]
-
Pearson. (n.d.). Amine Alkylation Explained: Definition, Examples, Practice & Video Lessons. [Link]
-
leah4sci. (2015). Amine Alkylation: General Reaction. YouTube. [Link]
-
Dong, Z., et al. (2021). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Link]
-
Hii, K. K., et al. (2012). Catalysis in flow: Au-catalysed alkylation of amines by alcohols. Green Chemistry. [Link]
-
Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
IIT Bombay. (2020). Protecting Groups. [Link]
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. [Link]
-
JoVE. (2025). Video: Preparation of 1° Amines: Gabriel Synthesis. [Link]
-
Khan Academy. (n.d.). Gabriel phthalimide synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of protected primary amines. [Link]
-
OpenStax. (2023). 24.7 Reactions of Amines. Organic Chemistry. [Link]
Sources
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- 5. youtube.com [youtube.com]
- 6. Amine Alkylation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 8. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.iitb.ac.in [chem.iitb.ac.in]
- 13. learninglink.oup.com [learninglink.oup.com]
- 14. Catalysis in flow: Au-catalysed alkylation of amines by alcohols - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide for Medicinal Chemists: 2-Chloro-6-(difluoromethoxy)benzyl amine vs. 2-chloro-6-fluorobenzylamine
In the landscape of modern drug discovery, the selection of starting materials is a critical decision that profoundly influences the trajectory of a research program. Fluorinated building blocks, in particular, offer a powerful toolkit for modulating the physicochemical and pharmacokinetic properties of lead candidates.[1][2] This guide provides an in-depth, objective comparison of two key halogenated benzylamines: 2-Chloro-6-(difluoromethoxy)benzyl amine and 2-chloro-6-fluorobenzylamine.
While these molecules are typically used as synthetic intermediates rather than pharmacologically active agents themselves, the choice between the difluoromethoxy (-OCHF₂) group and a simple fluoro (-F) substituent has significant downstream consequences for a compound's metabolic stability, lipophilicity, and target engagement.[3][4] This document will explore these differences, supported by physicochemical data and representative synthetic protocols, to empower researchers to make more informed decisions in their synthetic strategies.
Comparative Analysis of Physicochemical Properties
The primary distinction between the two title compounds lies in the electronic and steric properties of the -OCHF₂ versus the -F group at the 6-position of the benzylamine. These differences manifest in key physicochemical parameters that are crucial for drug development.
| Property | This compound | 2-chloro-6-fluorobenzylamine | Rationale for Difference & Impact on Drug Design |
| Molecular Formula | C₈H₈ClF₂NO[5] | C₇H₇ClFN[6] | The addition of the -OCHF₂ group increases molecular weight and introduces an oxygen atom. |
| Molecular Weight | 207.61 g/mol [5] | 160.59 g/mol (Free Base) | Higher molecular weight can impact ligand efficiency metrics. |
| Calculated logP (cLogP) | ~2.5 - 3.0 (Estimated) | ~1.8 - 2.2 (Estimated) | The -OCHF₂ group is significantly more lipophilic than a single fluorine atom. This can enhance membrane permeability but must be balanced to avoid excessive lipophilicity, which can lead to poor solubility and off-target effects.[7][8][9] |
| Calculated pKa (Amine) | ~7.5 - 8.0 (Estimated) | 8.09 (Predicted)[6] | Both the -F and -OCHF₂ groups are electron-withdrawing, reducing the basicity of the benzylamine nitrogen compared to unsubstituted benzylamine (pKa ~9.3).[10][11][12] The stronger inductive effect of the -OCHF₂ group may lead to a slightly lower pKa, impacting the ionization state at physiological pH and affecting properties like solubility and receptor interaction. |
Note: Estimated cLogP and pKa values are derived from computational models and the known effects of these functional groups. Experimental values may vary.
The Critical Role of the Difluoromethoxy Group in Enhancing Metabolic Stability
A primary driver for selecting the -OCHF₂ motif is to improve a drug candidate's metabolic stability.[10][13] Aromatic and benzylic positions are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, a major pathway for drug metabolism and clearance.
The substitution of a metabolically labile methoxy group (-OCH₃) with a difluoromethoxy group (-OCHF₂) is a well-established strategy to block this metabolic pathway. The strong, electron-withdrawing fluorine atoms render the adjacent C-H bond and the ether oxygen less susceptible to oxidative cleavage. This can lead to a longer drug half-life, reduced patient-to-patient variability, and a lower required dose.[10][14]
Mechanism: Blocking Cytochrome P450 Oxidation
The diagram below illustrates how the difluoromethoxy group can sterically and electronically hinder the oxidative metabolism that a simple methoxy group or an unsubstituted position might undergo.
Sources
- 1. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. 1515925-06-0 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 6. 2-CHLORO-6-FLUOROBENZYLAMINE | 15205-15-9 [chemicalbook.com]
- 7. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. echemi.com [echemi.com]
- 12. Benzylamine - Wikipedia [en.wikipedia.org]
- 13. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Benchmarking Novel Enzyme Inhibitors: A Case Study of 2-Chloro-6-(difluoromethoxy)benzyl amine
This guide provides a comprehensive framework for the rigorous evaluation and benchmarking of novel enzyme inhibitors, using the specific, yet under-characterized molecule, 2-Chloro-6-(difluoromethoxy)benzyl amine, as a case study. The methodologies outlined herein are designed to establish a compound's inhibitory profile with high scientific integrity, moving from initial screening to detailed mechanistic studies. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of discovery.
The core challenge with a novel compound like this compound is the absence of a public performance record. Its benzylamine scaffold suggests a potential interaction with amine-targeting enzymes, such as the flavoenzyme Monoamine Oxidase (MAO) family (MAO-A and MAO-B), which are critical targets in neuropharmacology and oncology. The presence of a difluoromethoxy group can enhance metabolic stability and cell permeability, making it an interesting candidate for further study.
This guide will therefore proceed by hypothesizing MAO-A and MAO-B as primary targets and will detail the necessary experiments to:
-
Determine the compound's inhibitory potency (IC50).
-
Elucidate its mechanism of inhibition (e.g., competitive, non-competitive).
-
Assess its selectivity between related enzyme isoforms (MAO-A vs. MAO-B).
-
Compare its performance against established, industry-standard inhibitors.
Part 1: Initial Potency Assessment (IC50 Determination)
The first step in characterizing any inhibitor is to determine its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Rationale for Experimental Design
We will employ a well-established, fluorescence-based assay that measures the production of hydrogen peroxide (H₂O₂), a natural byproduct of MAO activity. This method is highly sensitive, easily adaptable to a high-throughput format, and relies on the horseradish peroxidase (HRP)-catalyzed oxidation of a substrate (like Amplex Red) into a highly fluorescent product (resorufin). The fluorescence intensity is directly proportional to the enzyme's activity.
Experimental Workflow: IC50 Determination
Caption: Workflow for determining inhibitor IC50 using a fluorescence-based assay.
Step-by-Step Protocol: IC50 Determination
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform an 11-point serial dilution in DMSO to create concentrations for the dose-response curve.
-
Assay Plate Setup: In a 96-well black plate, add 2 µL of each inhibitor dilution. For controls, add 2 µL of DMSO (0% inhibition) and a known inhibitor like Clorgyline for MAO-A or Pargyline for MAO-B (100% inhibition).
-
Enzyme Addition: Add 50 µL of recombinant human MAO-A or MAO-B enzyme diluted in assay buffer to each well.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 50 µL of the reaction mixture containing the MAO substrate (e.g., 200 µM p-tyramine), 100 µM Amplex Red, and 1 U/mL HRP in assay buffer.
-
Incubation & Measurement: Incubate the plate at 37°C for 30-60 minutes, protected from light. Measure the fluorescence intensity using a plate reader with excitation at ~535 nm and emission at ~590 nm.
-
Data Analysis: After subtracting the background fluorescence (wells with no enzyme), calculate the percent inhibition for each concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
Comparative Data Table (Hypothetical Results)
| Compound | Target Enzyme | IC50 (nM) |
| This compound | MAO-A | 125 |
| This compound | MAO-B | 1,500 |
| Clorgyline (Benchmark) | MAO-A | 8 |
| Pargyline (Benchmark) | MAO-B | 75 |
Part 2: Elucidating the Mechanism of Inhibition (MOA)
Once potency is established, understanding how the inhibitor works is critical. Enzyme kinetic studies can differentiate between reversible (competitive, non-competitive, uncompetitive) and irreversible inhibition.
Rationale for Experimental Design
By measuring the initial reaction rates at various substrate and inhibitor concentrations, we can generate Lineweaver-Burk or Michaelis-Menten plots. The pattern of changes in the key kinetic parameters, Km (substrate affinity) and Vmax (maximum reaction rate), reveals the mechanism of action. For instance:
-
Competitive Inhibition: Vmax remains unchanged, but Km increases. The inhibitor competes with the substrate for the enzyme's active site.
-
Non-competitive Inhibition: Km remains unchanged, but Vmax decreases. The inhibitor binds to a site other than the active site (an allosteric site).
-
Irreversible Inhibition: The inhibition is time-dependent and cannot be overcome by increasing substrate concentration.
Experimental Workflow: Enzyme Kinetics
Caption: Workflow for determining the mechanism of inhibition via enzyme kinetic studies.
Step-by-Step Protocol: Kinetic Analysis
-
Inhibitor Concentrations: Based on the previously determined IC50, select several fixed concentrations of this compound (e.g., 0, 0.5 x IC50, 1 x IC50, and 2 x IC50).
-
Substrate Concentrations: Prepare a range of substrate concentrations that bracket the known Km value for the enzyme (e.g., from 0.1 x Km to 10 x Km).
-
Assay Procedure: For each fixed inhibitor concentration, perform a series of reactions with the varying substrate concentrations. Use the same fluorescence-based assay as in the IC50 determination.
-
Data Collection: Measure the fluorescence signal in kinetic mode (e.g., every 60 seconds for 30 minutes) to determine the initial velocity (V₀) for each reaction.
-
Data Analysis:
-
Plot V₀ versus substrate concentration ([S]) for each inhibitor concentration.
-
For a clearer diagnosis, transform the data into a double reciprocal plot (Lineweaver-Burk): plot 1/V₀ versus 1/[S].
-
Analyze the intersection pattern of the resulting lines to determine the mechanism of inhibition.
-
Part 3: Assessing Inhibitor Selectivity
Selectivity is a cornerstone of drug development, minimizing off-target effects. For our case study, it is crucial to determine if the compound preferentially inhibits MAO-A or MAO-B. The selectivity index (SI) is calculated as: SI = IC50 (off-target isoform) / IC50 (on-target isoform)
Methodology
The selectivity is determined by comparing the IC50 values obtained for both MAO-A and MAO-B using the protocol described in Part 1. A higher SI value indicates greater selectivity.
Comparative Data Table (Hypothetical Results)
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-A vs MAO-B) |
| This compound | 125 | 1,500 | 12-fold for MAO-A |
| Clorgyline (Benchmark) | 8 | 1,200 | 150-fold for MAO-A |
| Pargyline (Benchmark) | 6,000 | 75 | 80-fold for MAO-B |
Based on these hypothetical results, this compound shows a moderate preference for MAO-A over MAO-B. While not as selective as the benchmark Clorgyline, this 12-fold selectivity is a significant finding that would guide further optimization efforts.
Conclusion and Future Directions
This guide has established a systematic, three-part process for the initial benchmarking of a novel inhibitor, this compound. By determining its potency (IC50), mechanism of action, and selectivity, we can build a robust performance profile and compare it directly against established standards.
The hypothetical data presented suggests that this compound is a moderately potent, MAO-A selective inhibitor. The next logical steps in its development would include:
-
Irreversibility Testing: Performing dialysis or jump-dilution experiments to confirm if the inhibition is reversible or irreversible.
-
Cell-Based Assays: Validating the inhibitor's activity in a cellular context to assess cell permeability and engagement with the target in a more complex biological environment.
-
Broader Selectivity Profiling: Screening the compound against a panel of other related enzymes (e.g., other oxidases or amine-binding proteins) to uncover potential off-target liabilities.
By adhering to this rigorous, multi-faceted approach, researchers can ensure that their findings are both trustworthy and directly comparable to existing knowledge in the field, thereby accelerating the path from discovery to potential clinical application.
References
-
Edmondson, D. E., & Binda, C. (2018). Monoamine oxidases. Sub-cellular biochemistry, 87, 97–119. [Link]
-
Tipton, K. F. (2018). Monoamine oxidases: a historical overview. Current topics in medicinal chemistry, 18(23), 1995-2004. [Link]
-
Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. [Link]
-
Zhou, M., & Panchuk-Voloshina, N. (1997). A one-step fluorometric method for the continuous measurement of monoamine oxidase activity. Analytical biochemistry, 253(2), 169-174. [Link]
-
Aledo, J. C. (2021). The use of graphical analysis of enzyme inhibition data to determine kinetic parameters. Biomolecules, 11(11), 1716. [Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
